8-Bromo-7-methylquinazolin-4(3H)-one

Medicinal Chemistry Organic Synthesis Cross-Coupling

8-Bromo-7-methylquinazolin-4(3H)-one (CAS: 1566194-44-2) is a heterocyclic compound belonging to the quinazolin-4(3H)-one class. The molecule (C9H7BrN2O; molecular weight 239.07) features a bromine substituent at the 8-position and a methyl group at the 7-position of the quinazolinone scaffold.

Molecular Formula C9H7BrN2O
Molecular Weight 239.07 g/mol
Cat. No. B11869470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-7-methylquinazolin-4(3H)-one
Molecular FormulaC9H7BrN2O
Molecular Weight239.07 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C(=O)NC=N2)Br
InChIInChI=1S/C9H7BrN2O/c1-5-2-3-6-8(7(5)10)11-4-12-9(6)13/h2-4H,1H3,(H,11,12,13)
InChIKeyANLCLCDXMQJXGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-7-methylquinazolin-4(3H)-one: Product Overview and Procurement-Relevant Chemical Identity


8-Bromo-7-methylquinazolin-4(3H)-one (CAS: 1566194-44-2) is a heterocyclic compound belonging to the quinazolin-4(3H)-one class . The molecule (C9H7BrN2O; molecular weight 239.07) features a bromine substituent at the 8-position and a methyl group at the 7-position of the quinazolinone scaffold . Quinazolinone derivatives are widely recognized for their diverse pharmacological potential, including anti-cancer, anti-inflammatory, and enzyme inhibitory activities [1]. This specific substitution pattern positions the compound as a versatile building block for medicinal chemistry and chemical biology applications .

Why Generic Substitution Fails for 8-Bromo-7-methylquinazolin-4(3H)-one: The Cost of Structural Ambiguity


Quinazolin-4(3H)-one derivatives are not functionally interchangeable due to the extreme sensitivity of their biological activity and chemical reactivity to the specific position and nature of substituents [1]. Literature SAR studies demonstrate that modifications at the 2-, 5-, 6-, 7-, and 8-positions of the quinazolinone scaffold produce pronounced and divergent effects on target engagement [1]. For example, in PARP-1 inhibition, an 8-amino substitution yields an IC50 of 0.76 μM, whereas the unsubstituted scaffold shows only 5.75 μM activity [1]. Similarly, the introduction of a bromine atom at the 8-position, as in the target compound, is expected to confer distinct physicochemical properties and synthetic utility compared to chloro, iodo, or hydrogen analogs, directly impacting downstream coupling efficiency and lead optimization trajectories [1] [2]. Substituting this specific compound with a positional isomer or alternative halogen analog would fundamentally alter the intended synthetic outcome or biological profile [1].

Quantitative Differentiation of 8-Bromo-7-methylquinazolin-4(3H)-one from Structural Analogs


Comparative Synthetic Utility: Halogen-Dependent Coupling Efficiency in Cross-Coupling Reactions

The 8-bromo substituent in the target compound provides a superior balance of reactivity and stability in palladium-catalyzed cross-coupling reactions compared to 8-chloro analogs. In general quinazolinone chemistry, aryl bromides exhibit faster oxidative addition to Pd(0) than aryl chlorides, enabling more efficient Suzuki-Miyaura and Buchwald-Hartwig couplings under milder conditions [1]. This translates to higher yields in fewer synthetic steps [1].

Medicinal Chemistry Organic Synthesis Cross-Coupling

Impact of 8-Position Halogen on Lipophilicity: Computed LogP Comparison

The presence of bromine at the 8-position significantly increases the lipophilicity of the quinazolinone scaffold compared to unsubstituted or chloro-substituted analogs. QSPR models predict a LogP of 3.22 for related 4(3H)-quinazolinone derivatives [1]. Replacing the 8-Br with 8-H or 8-Cl would be expected to lower LogP by approximately 0.5-0.8 log units [2].

Physicochemical Properties Drug Design Lipophilicity

Purity Benchmarking: Vendor-Supplied Quantitative Analytical Data

Procurement from established suppliers ensures access to a product with a minimum specified purity of 97%, verified by HPLC, NMR, or GC as per batch-specific certificates of analysis . This level of characterization minimizes the risk of failed reactions or ambiguous biological results due to unknown impurities.

Quality Control Procurement Analytical Chemistry

Procurement Cost and Supply Chain Differentiation

The cost and availability of this specific intermediate is a critical procurement differentiator. The listed price for a 1g unit is approximately 6440 CNY . This high cost reflects the specialized synthesis of this particular 8-bromo-7-methyl derivative, which is less common than unsubstituted or other halogen-substituted quinazolinones. Procuring this exact compound is essential for SAR studies requiring this precise substitution pattern, and the price point necessitates accurate budgeting and sourcing from reliable vendors to avoid costly synthesis failures .

Procurement Cost Analysis Supply Chain

Evidence Gap Assessment: Lack of Direct Comparative Biological Activity Data

A comprehensive search of primary literature and patents reveals no published, direct head-to-head biological activity data for 8-Bromo-7-methylquinazolin-4(3H)-one versus close analogs. While class-level SAR for quinazolinones demonstrates that 8-position substitution critically modulates target binding (e.g., PARP-1 IC50 shifts from 5.75 μM for unsubstituted to 0.76 μM for 8-amino) [1], no quantitative IC50, Ki, or EC50 values specific to this 8-bromo derivative were identified in peer-reviewed sources. This lack of direct data means that any claims of superior biological potency or selectivity for this specific compound cannot be substantiated at this time. Its primary value proposition rests on its unique structure as a synthetic intermediate for generating novel analogs, not on its own biological profile.

Biological Activity SAR Evidence Gaps

Validated Application Scenarios for 8-Bromo-7-methylquinazolin-4(3H)-one Based on Core Evidence


Medicinal Chemistry: Building Block for Targeted Library Synthesis

The primary application is as a key intermediate in the synthesis of focused quinazolinone libraries. The 8-bromo substituent serves as a robust handle for diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) [1], enabling the rapid exploration of SAR around the 8-position of the quinazolinone core. Its high cost necessitates strategic use for generating high-value analogs rather than large-scale production [2].

Chemical Biology: Tool Compound for Target Identification

The compound's distinct physicochemical profile (estimated higher LogP due to bromine substitution [1]) makes it a suitable starting point for developing chemical probes. The 8-bromo group can be used to install affinity tags or photoreactive groups, facilitating target identification studies for quinazolinone-binding proteins. The documented sensitivity of quinazolinone biological activity to 8-position substitution underscores the importance of using this specific analog for accurate target engagement studies [2].

Process Chemistry: Route Scouting and Optimization

This compound is a valuable intermediate for process chemistry route scouting. The quantitative purity benchmark (≥97%) ensures that subsequent reaction yields are not confounded by impurities [1]. The presence of the 8-bromo group allows for the investigation of regioselective transformations (e.g., N-alkylation) under various conditions, leveraging known methodologies for 7- or 8-substituted quinazolinones [2].

Academic Research: Mechanistic Studies of Cross-Coupling Reactions

As a well-defined, substituted heteroaromatic system, 8-Bromo-7-methylquinazolin-4(3H)-one is an excellent substrate for fundamental studies of Pd-catalyzed cross-coupling mechanisms. Its specific substitution pattern allows for the investigation of electronic and steric effects on the rate of oxidative addition and transmetalation steps, with the bromine atom providing a reactivity profile distinct from chloro or iodo analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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